4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride
Overview
Description
4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C5H6BrClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the brominated pyrazole with chlorosulfonic acid or a suitable sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The compound can also interact with biological targets, such as enzymes, by forming covalent bonds with nucleophilic residues in the active site .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Similar structure but lacks the sulfonyl chloride group.
1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar sulfonyl chloride group but different substitution pattern on the pyrazole ring.
Uniqueness
4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group on the pyrazole ring.
Properties
IUPAC Name |
4-bromo-1,5-dimethylpyrazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPKPJQBHOLRBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538239-71-2 | |
Record name | 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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